

Discovery of novel imidazo[1,2-b]pyridazine compounds

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Compound of Interest

Compound Name: 2-Amino-6-chloroimidazo[1,2-b]pyridazine

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An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-b]pyridazine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.^{[1][2]} Its structure, being isosteric to purines, allows it to interact with a wide range of biological targets, leading to applications in various therapeutic areas.^[3] Compounds incorporating this framework have been investigated as anticancer, anti-inflammatory, antiviral, antibacterial, antiparasitic, and neuroprotective agents.^{[1][2]} Notably, the successful development of the kinase inhibitor Ponatinib, which features this core structure, has spurred further interest in exploring novel derivatives for therapeutic use.^{[1][2]} This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel imidazo[1,2-b]pyridazine compounds, supported by detailed experimental protocols and data.

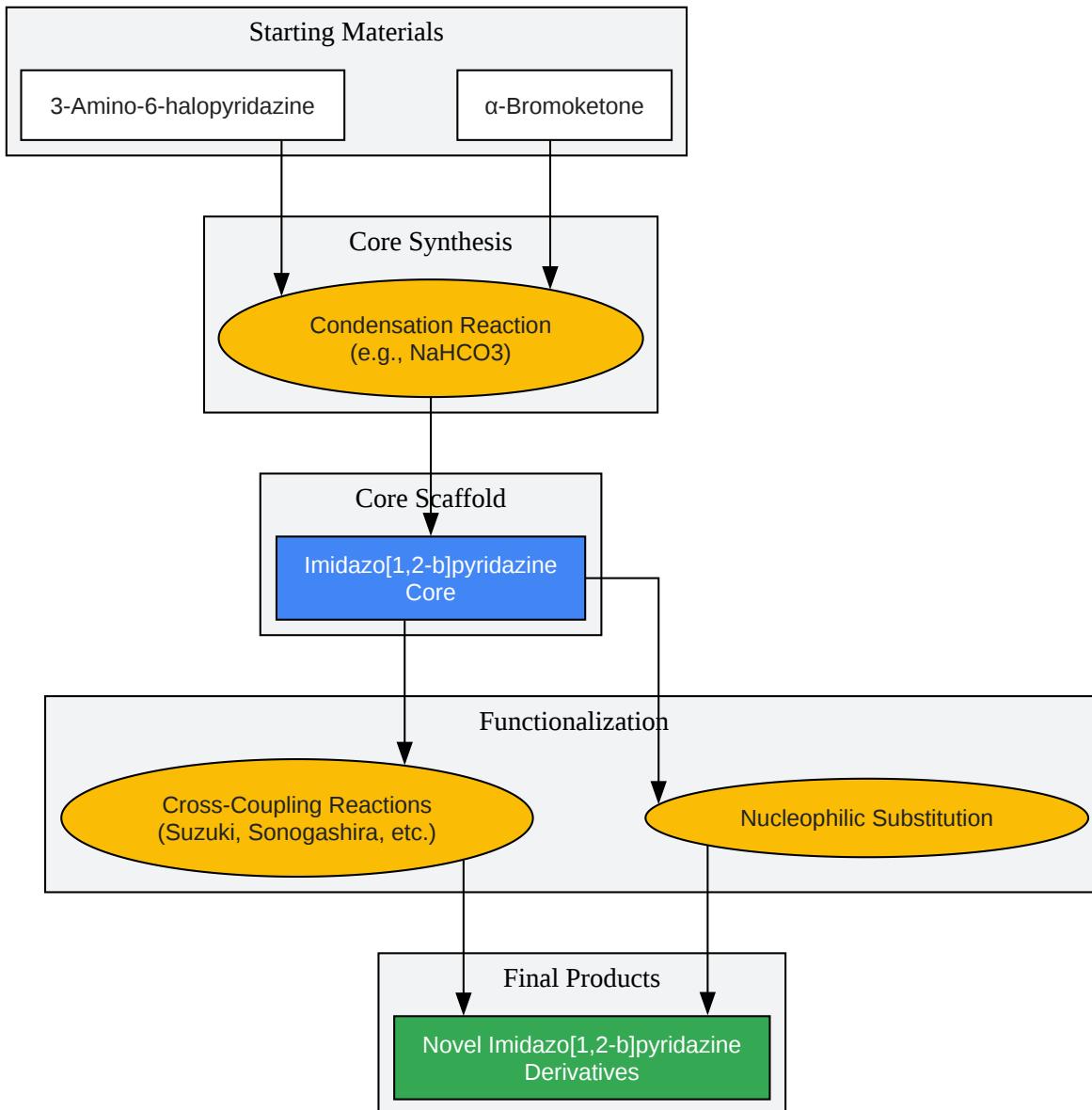
General Synthesis Strategies

The construction of the imidazo[1,2-b]pyridazine core is most commonly achieved through a condensation reaction. A prevalent method involves the reaction of a 3-amino-6-halopyridazine with an α -bromoketone under mild basic conditions, such as in the presence of sodium

bicarbonate.^[4] The halogen on the pyridazine ring is crucial for ensuring the alkylation occurs at the correct ring nitrogen, facilitating the desired bicyclic product formation.^[4]

Beyond this classical approach, modern synthetic methods, particularly transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), have been extensively employed to functionalize the imidazo[1,2-b]pyridazine scaffold, allowing for the creation of diverse chemical libraries for drug discovery.^{[3][5]}

General Synthesis Workflow

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Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine derivatives.

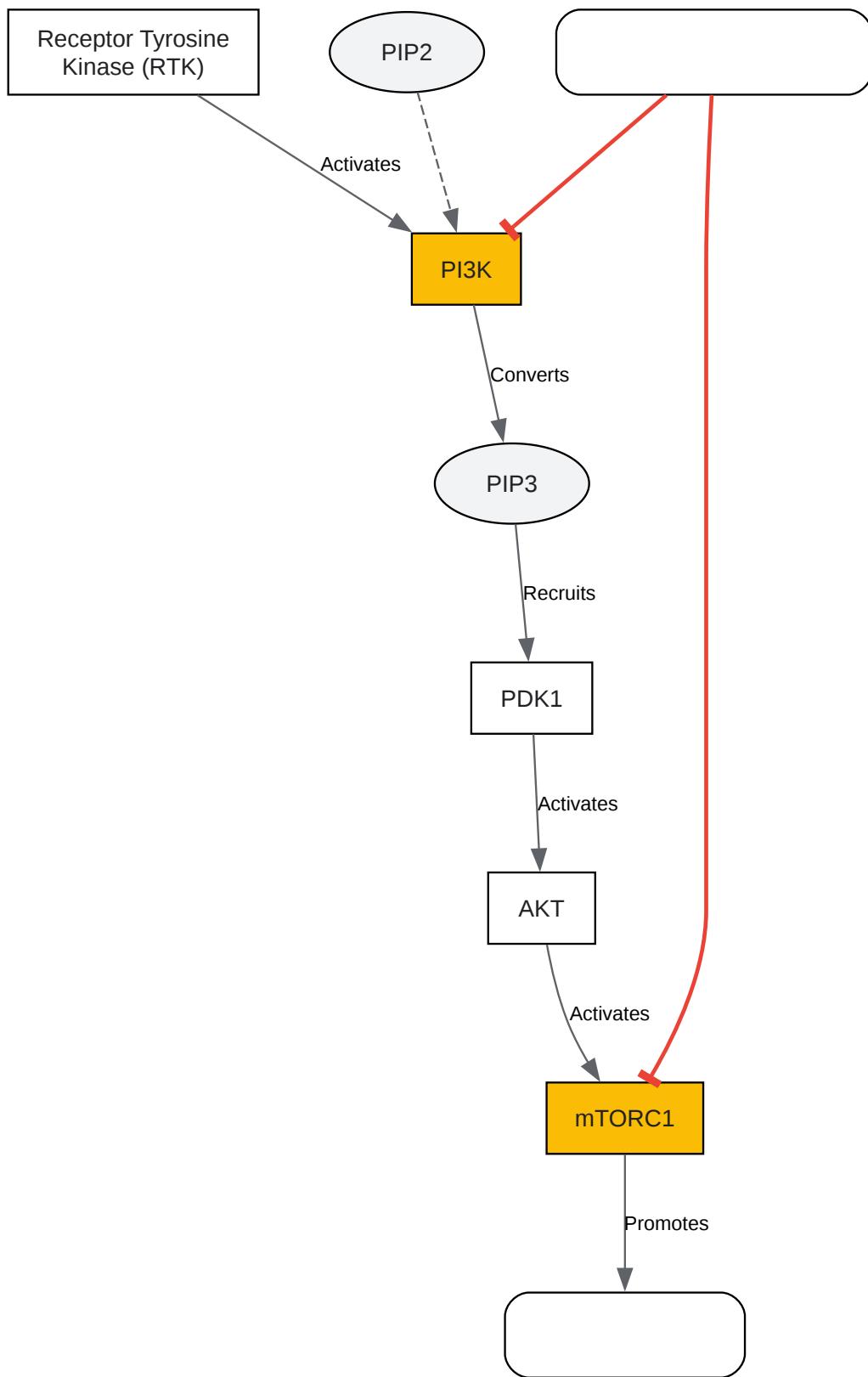
Therapeutic Applications and Biological Activity

The versatility of the imidazo[1,2-b]pyridazine scaffold has led to its exploration in multiple disease contexts.

Oncology

Imidazo[1,2-b]pyridazines have shown significant promise as anticancer agents, primarily by targeting key signaling kinases.

- PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer and fibrosis.^{[6][7]} Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR. ^{[6][7]} For instance, compound 11 from a recent study demonstrated potent inhibition of PI3K α (94.9% at 1 nM) and mTOR (42.99% at 1 nM), along with nanomolar antiproliferative effects in pulmonary fibroblasts.^[6]
- ALK Inhibition: Anaplastic lymphoma kinase (ALK) is a validated target in certain non-small cell lung cancers (NSCLCs).^[8] Researchers have designed imidazo[1,2-b]pyridazine-based macrocyclic derivatives to overcome resistance to existing ALK inhibitors, including the challenging G1202R mutation.^[8] Compound O-10 showed potent enzymatic inhibition against wild-type ALK (IC_{50} = 2.6 nM) and clinically relevant mutants like ALKG1202R (IC_{50} = 6.4 nM).^[8]
- BTK Inhibition: Bruton's tyrosine kinase (BTK) is essential for B cell signaling and a key target in B cell malignancies.^[9] A covalent imidazo[1,2-b]pyridazine inhibitor, compound 22 (TM471-1), displayed potent BTK inhibition (IC_{50} = 1.3 nM) with excellent kinase selectivity and demonstrated complete tumor regression in a xenograft model.^[9]
- Mps1 Inhibition: Monopolar spindle 1 (Mps1) kinase is a target in oncology due to its high expression in cancer cells.^[10] Optimization of an initial hit led to the discovery of the imidazo[1,2-b]pyridazine derivative 27f, an extremely potent and selective Mps1 inhibitor (cellular Mps1 IC_{50} = 0.70 nM) with significant antiproliferative activity against various cancer cell lines.^[10]



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Caption: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-b]pyridazine compounds.

Compound ID	Target(s)	IC ₅₀ (nM)	Cell Line / Assay	Reference
11	PI3K α / mTOR	0.380 & 0.090 μ M (antiproliferative)	Pulmonary Fibroblasts	[6]
O-10	ALKWT	2.6	Enzymatic Assay	[8]
O-10	ALKG1202R	6.4	Enzymatic Assay	[8]
22	BTK	1.3	Enzymatic Assay	[9]
27f	Mps1	0.70	Cellular Mps1 Assay	[10]
27f	(Antiproliferative)	6.0	A549 Cancer Cells	[10]

Neurodegenerative Diseases

- β -Amyloid Plaque Imaging: Imidazo[1,2-b]pyridazines have been developed as ligands for β -amyloid (A β) plaques, which are a hallmark of Alzheimer's disease.[\[4\]](#) These compounds serve as potential positron emission tomography (PET) radiotracers for imaging A β plaques in the brain.[\[4\]](#) Structure-activity relationship (SAR) studies showed that a 2-(4'-Dimethylaminophenyl) group was beneficial for high binding affinity, with compound 4 exhibiting a K_i of 11.0 nM.[\[4\]](#)

Compound ID	Substitution Pattern	K _i (nM)	Reference
3	2-(4'-N,N-dimethylaminophenyl)-6-methoxy	24.3	[4]
4	2-(4'-N,N-dimethylaminophenyl)-6-(methylthio)	11.0	[4]
5	2-(4'-N,N-dimethylaminophenyl)-6-(2-fluoroethoxy)	129.2	[4]

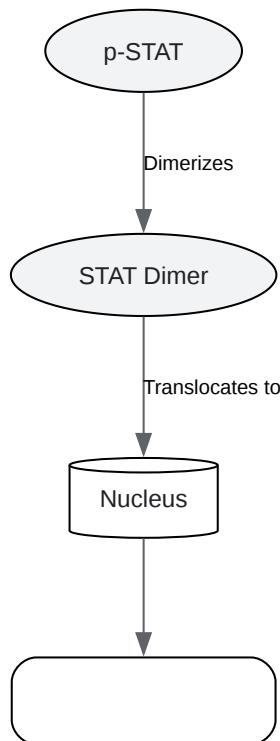
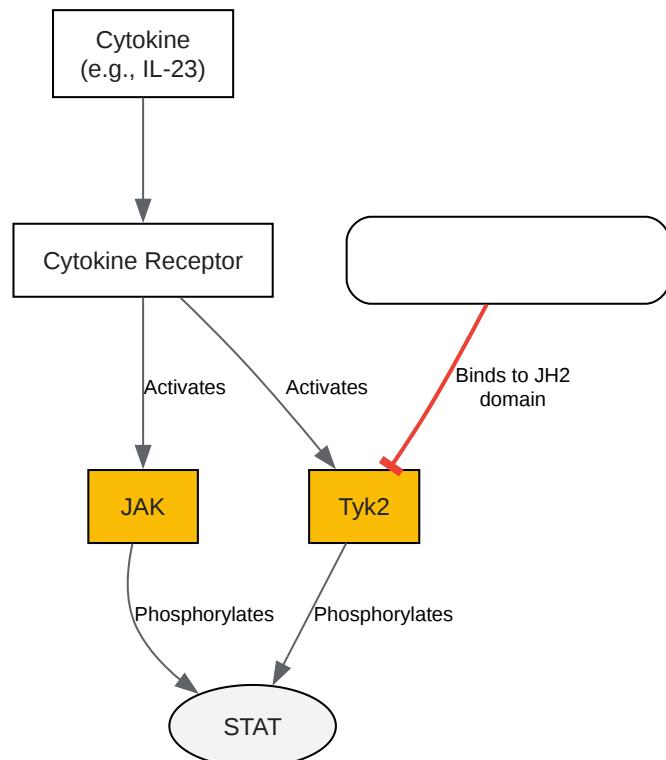
Antiviral Activity

- Picornavirus Inhibition:** A series of 2-aminoimidazo[1,2-b]pyridazines were identified as a novel class of inhibitors against human picornaviruses, including human rhinovirus (HRV), poliovirus, and coxsackieviruses.[\[11\]](#)[\[12\]](#)[\[13\]](#) SAR studies indicated that an oxime linker between the core and a phenyl moiety was favorable for activity, and the E geometry of the oxime was critical.[\[12\]](#) Compound 7b demonstrated potent, broad-spectrum activity against a panel of rhinoviruses and enteroviruses.[\[12\]](#)

Compound ID	Key Structural Feature	IC ₅₀ (µg/mL)	Reference
(E)-7d	Oxime linker (E isomer)	0.04	[12]
(Z)-7d	Oxime linker (Z isomer)	> 10	[12]
(E)-13b	Vinyl carboxamide linker	0.28	[12]

Immuno-inflammatory Diseases

- Tyk2 Inhibition: Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, mediates signaling for pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[\[14\]](#) Imidazo[1,2-b]pyridazines have been discovered as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2, thereby suppressing cytokine-mediated activation.[\[14\]](#)[\[15\]](#) This offers a selective mechanism to treat various immuno-inflammatory diseases.[\[14\]](#)



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